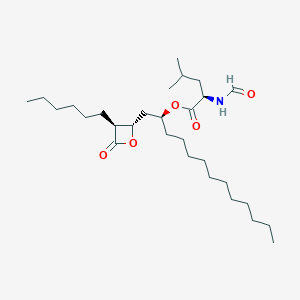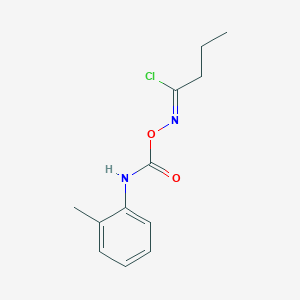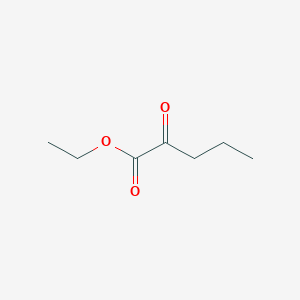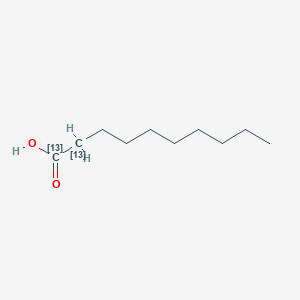
14-七二十七酮
描述
Molecular Structure Analysis
The molecular structure of 14-Heptacosanone consists of 27 carbon atoms, 54 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
14-Heptacosanone has a density of 0.8±0.1 g/cm3, a boiling point of 453.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.3±3.0 kJ/mol and a flash point of 56.1±15.4 °C . The index of refraction is 1.452, and it has a molar refractivity of 127.2±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 24 freely rotating bonds .科学研究应用
Analytical Chemistry: Mass Spectrometry
14-Heptacosanone: is utilized in mass spectrometry as a reference compound due to its well-defined mass spectrum. The compound’s electron ionization mass spectrum provides characteristic fragmentation patterns which are essential for the identification and quantification of complex mixtures in analytical chemistry .
Material Science: Polymer Synthesis
In material science, 14-Heptacosanone can be involved in the synthesis of high molecular weight polymers. Its long carbon chain structure makes it a suitable candidate for initiating polymerization reactions, leading to the development of novel polymeric materials with specific mechanical and thermal properties .
Biochemistry Research: Proteomics
Within biochemistry research, particularly in proteomics, 14-Heptacosanone may serve as a stabilizing agent for proteins during analysis. Its hydrophobic nature can interact with protein structures, potentially aiding in the preservation of their conformation during experimental procedures .
Medicine: Drug Design
14-Heptacosanone: could play a role in the field of medicine, specifically in drug design. Its ketone functional group allows for potential chemical modifications, making it a versatile building block for the synthesis of pharmaceutical compounds .
Environmental Science: Pollutant Analysis
In environmental science, 14-Heptacosanone might be used as a tracer or marker in the study of organic pollutants. Its unique chemical signature allows researchers to track its presence and distribution in environmental samples, aiding in the understanding of pollution patterns .
Industrial Processes: Organic Synthesis
The compound’s utility in industrial processes, particularly in organic synthesis, stems from its reactivity as a ketone. It can undergo various chemical reactions, such as condensation or reduction, to produce a wide range of industrial chemicals and intermediates .
安全和危害
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted if symptoms occur . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
属性
IUPAC Name |
heptacosan-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMOZVQLARCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202554 | |
| Record name | Heptacosan-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Heptacosanone | |
CAS RN |
542-50-7 | |
| Record name | 14-Heptacosanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptacosan-14-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-HEPTACOSANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptacosan-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptacosan-14-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTACOSAN-14-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 14-heptacosanone produced from renewable sources?
A1: 14-Heptacosanone can be produced through the catalytic pyrolysis of tetradecanoic acid, a common fatty acid found in palm oil and other plant-based sources [, ]. This process involves heating the fatty acid in the presence of a catalyst, such as γ-aluminum oxide (γ-Al2O3) or niobium pentoxide (Nb2O5), at temperatures around 600 °C []. The reaction proceeds through a ketonization pathway, where two molecules of tetradecanoic acid combine to form 14-heptacosanone, releasing carbon dioxide and water as byproducts.
Q2: What is the role of 14-heptacosanone in hydrocarbon production from fatty acids?
A2: 14-Heptacosanone serves as a crucial intermediate compound in the production of long-chain hydrocarbons from fatty acids [, ]. Research has demonstrated that 14-heptacosanone can be further converted into hydrocarbons like 1-dodecene through a decarbonylation process []. This highlights the potential of utilizing 14-heptacosanone as a stepping stone in the conversion of renewable feedstocks like fatty acids into valuable biofuels and platform chemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)









